Methyl 3-chloro-5-nitrobenzoate
Description
Contextual Significance of Substituted Benzoic Acid Derivatives
Substituted benzoic acid derivatives are a cornerstone of organic chemistry, serving as versatile precursors in the synthesis of a vast array of organic molecules. The presence of various functional groups on the benzene (B151609) ring dramatically influences the reactivity and properties of the benzoic acid moiety. libretexts.orgcarewellpharma.in Electron-withdrawing groups, such as nitro groups and halogens, increase the acidity of the carboxylic acid and influence the regioselectivity of further chemical transformations. libretexts.orglibretexts.org Conversely, electron-donating groups decrease acidity. libretexts.org This modulation of electronic effects is a key principle in the design of synthetic routes.
The strategic placement of substituents on the benzene ring allows for precise control over reaction pathways. For instance, the directing effects of different functional groups in electrophilic aromatic substitution reactions are a well-established principle, guiding the introduction of additional substituents to specific positions on the ring. carewellpharma.in This level of control is paramount in the multi-step synthesis of complex target molecules, including pharmaceuticals, agrochemicals, and materials science components.
Role of Methyl 3-chloro-5-nitrobenzoate in Advanced Chemical Transformations
This compound is a prime example of a multifunctional building block in organic synthesis. scbt.com Its structure, featuring a methyl ester, a chloro group, and a nitro group on the aromatic ring, provides multiple reactive sites for a variety of chemical transformations. The electron-withdrawing nature of the chloro and nitro groups deactivates the benzene ring towards electrophilic substitution, while also activating it for nucleophilic aromatic substitution. rsc.org
This compound serves as a valuable intermediate in the synthesis of more complex molecules. The nitro group can be reduced to an amino group, which can then undergo a wide range of reactions, such as diazotization and subsequent substitution. The ester can be hydrolyzed to the corresponding carboxylic acid, providing another handle for functionalization. The chloro group can also be displaced by nucleophiles under specific conditions. The interplay of these functional groups makes this compound a versatile tool for synthetic chemists, enabling the construction of intricate molecular frameworks.
Chemical and Physical Properties of this compound
The physical and chemical properties of this compound are crucial for its application in organic synthesis. These properties dictate its reactivity, solubility, and handling requirements.
| Property | Value |
| Molecular Formula | C8H6ClNO4 |
| Molecular Weight | 215.59 g/mol nih.gov |
| Melting Point | 76 - 80 °C fishersci.com |
| Boiling Point | 279 °C at 760 mmHg fishersci.com |
| Appearance | Beige powder/solid fishersci.com |
| Solubility | Insoluble in water fishersci.com |
Synthesis of this compound
The primary method for the synthesis of this compound is through the nitration of methyl 3-chlorobenzoate (B1228886). This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring.
The reaction is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating agent. aiinmr.comquora.com
The ester group (-COOCH3) and the chlorine atom are both deactivating groups, but they direct the incoming electrophile to the meta-position. Therefore, the nitration of methyl 3-chlorobenzoate selectively yields this compound. The reaction is typically performed at controlled temperatures to prevent over-nitration and side reactions. orgsyn.org
Spectroscopic Data
Spectroscopic techniques are essential for the characterization and identification of this compound.
1H NMR (Proton Nuclear Magnetic Resonance): The 1H NMR spectrum of this compound would show distinct signals for the aromatic protons and the methyl protons of the ester group. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the electron-withdrawing effects of the chloro and nitro substituents. aiinmr.comrsc.org
13C NMR (Carbon-13 Nuclear Magnetic Resonance): The 13C NMR spectrum would provide information about the carbon skeleton of the molecule. The carbon atoms attached to the electron-withdrawing groups (chloro, nitro, and carbonyl) would resonate at characteristic downfield chemical shifts. aiinmr.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, as well as fragment ions resulting from the loss of specific groups. nih.gov
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the functional groups present in the molecule. Key absorptions would include those for the C=O stretching of the ester, the N-O stretching of the nitro group, and the C-Cl stretching. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-chloro-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-14-8(11)5-2-6(9)4-7(3-5)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYQJTXQJNZMDBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388145 | |
| Record name | methyl 3-chloro-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36138-28-0 | |
| Record name | methyl 3-chloro-5-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70388145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Pathways for Methyl 3 Chloro 5 Nitrobenzoate
Esterification Routes from 3-chloro-5-nitrobenzoic acid
The conversion of 3-chloro-5-nitrobenzoic acid to its corresponding methyl ester is a direct and common synthetic transformation. This process, known as esterification, involves the reaction of the carboxylic acid with methanol (B129727), typically in the presence of an acid catalyst.
Fischer-Speier esterification is the most classical and widely employed method for this conversion. The protocol involves heating the carboxylic acid with an excess of the alcohol (methanol) in the presence of a strong acid catalyst. The reaction is an equilibrium process, and steps are often taken to drive it towards the product side. truman.eduiajpr.com
A typical laboratory procedure involves reacting 3-chloro-5-nitrobenzoic acid with anhydrous methanol. truman.edu A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added to the mixture. truman.edu The reaction is then heated to reflux for a specified period, often around one hour, to achieve a satisfactory conversion. truman.edu Upon cooling, the product is typically precipitated by pouring the reaction mixture into ice water and then isolated via suction filtration. truman.edu
Alternative catalysts can also be employed. Polyfluoroalkanesulfonic acids have been patented for the esterification of nitrobenzoic acids, demonstrating high efficacy. google.com These catalysts can be used in amounts ranging from 0.1 to 20 mol% relative to the nitrobenzoic acid. google.com
| Protocol | Carboxylic Acid | Alcohol | Catalyst | General Conditions |
| Fischer-Speier Esterification | 3-chloro-5-nitrobenzoic acid | Methanol (excess) | Concentrated Sulfuric Acid (catalytic) | Heat to reflux for ~1 hour. |
| Patent Protocol EP0394985A1 | Nitrobenzoic Acid | C1-C3 Alkanol (excess) | Polyfluoroalkanesulfonic Acid (0.1-20 mol%) | Heat at 60-120°C in an inert solvent. google.com |
| Azeotropic Distillation | Nitrobenzoic Acid | Glycerol | Sulfuric Acid or Toluene (B28343) Sulfonic Acid | Heat >100°C with an entraining liquid (e.g., toluene). google.com |
This table summarizes common esterification protocols applicable to the synthesis of Methyl 3-chloro-5-nitrobenzoate.
Several parameters can be adjusted to optimize the yield and reaction time for the esterification of 3-chloro-5-nitrobenzoic acid. Given that esterification is a reversible reaction that produces water as a byproduct, a key optimization strategy is the removal of this water to drive the equilibrium toward the formation of the ester. truman.edugoogle.com
Key Optimization Parameters:
Reactant Ratio: Using a large excess of methanol is a common strategy to shift the equilibrium towards the product side, maximizing the conversion of the carboxylic acid. truman.edu
Water Removal: It is critical that the starting 3-chloro-5-nitrobenzoic acid is completely dry, as any initial water will inhibit the forward reaction. truman.edu For larger-scale reactions, azeotropic distillation is an effective technique. This involves adding an inert entraining liquid, such as toluene or chlorobenzene, which forms an azeotrope with water. By heating the reaction mixture above 100°C, the water can be continuously removed as it is formed, significantly improving the yield. google.com
Catalyst Concentration: The amount of acid catalyst influences the reaction rate. For nitrobenzoic acids, catalyst concentrations can range from as low as 0.1 mol% to as high as 20 mol%, with a preferred range often being 2 to 10 mol%. google.com The optimal concentration balances reaction speed with minimizing potential side reactions.
Temperature: The reaction is typically conducted at the reflux temperature of the alcohol, which for methanol is approximately 65°C. truman.edu In protocols using higher-boiling solvents for azeotropic removal of water, temperatures can be significantly higher, in the range of 100-120°C. google.comgoogle.com
| Parameter | Method of Optimization | Rationale | Reference |
| Water Removal | Use of anhydrous reagents; Azeotropic distillation with an entraining agent (e.g., toluene). | Le Châtelier's principle: removing a product (water) drives the equilibrium to the right, increasing ester yield. | google.com, truman.edu |
| Reactant Ratio | Use a large excess of methanol. | Shifts the equilibrium towards the formation of the methyl ester. | truman.edu |
| Catalyst | Varying concentration (e.g., 2-10 mol%); using alternative catalysts like polyfluoroalkanesulfonic acid. | Balances reaction rate against cost and potential for side reactions. Highly acidic catalysts can improve rates. | google.com |
| Temperature | Refluxing at the boiling point of the alcohol or higher (e.g., 60-120°C). | Increases the rate of reaction. Higher temperatures are needed for azeotropic distillation. | google.com, truman.edu |
This table outlines key parameters and methods for optimizing the esterification of 3-chloro-5-nitrobenzoic acid.
Nitration Reactions in Precursor Synthesis
The introduction of a nitro (-NO2) group onto the aromatic ring is a crucial step, which can be performed either on 3-chlorobenzoic acid before esterification or on methyl 3-chlorobenzoate (B1228886) after esterification. This transformation is achieved through an electrophilic aromatic substitution reaction. masterorganicchemistry.comlibretexts.org
Aromatic nitration is a fundamental process in organic chemistry where a hydrogen atom on an aromatic ring is replaced by a nitro group. numberanalytics.com The reaction proceeds via an electrophilic aromatic substitution mechanism, which generally involves three steps:
Generation of the Electrophile: The active electrophile in most nitrations is the highly reactive nitronium ion (NO2+). masterorganicchemistry.comlibretexts.org It is typically generated in situ by reacting concentrated nitric acid (HNO3) with a stronger acid, most commonly concentrated sulfuric acid (H2SO4). libretexts.orgjove.com Sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the nitronium ion. jove.com
Attack of the Electrophile: The electron-rich π system of the benzene (B151609) ring acts as a nucleophile, attacking the electrophilic nitronium ion. byjus.com This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. jove.combyjus.com
Restoration of Aromaticity: A weak base, such as water or the bisulfate ion (HSO4-), removes a proton from the carbon atom bearing the new nitro group. masterorganicchemistry.com This restores the stable aromatic system and yields the final nitroaromatic product. byjus.com
When nitrating a substituted benzene ring like 3-chlorobenzoic acid or its methyl ester, the existing substituents direct the position of the incoming nitro group. Both the chloro group (-Cl) and the carboxylic acid (-COOH) or ester (-COOCH3) group are deactivating, making the ring less reactive than benzene itself. However, they have different directing effects.
Chloro Group (-Cl): This group is an ortho, para-director. Although it withdraws electron density through induction, it can donate electron density through resonance to stabilize the arenium ion intermediate when attack occurs at the ortho or para positions.
Carboxyl/Ester Group (-COOH/-COOCH3): This group is a strong meta-director. It is a powerful electron-withdrawing group through both induction and resonance, and it destabilizes the intermediates formed from ortho or para attack more than the intermediate from meta attack.
In the case of 3-chlorobenzoic acid or its methyl ester, the two substituents are meta to each other. The powerful meta-directing carboxyl/ester group will direct the incoming nitronium ion to the positions meta to it, which are positions 2 and 5. The ortho, para-directing chloro group will direct to positions 2, 4, and 6. The position that is favored by the directing effects of both groups, or most strongly directed, will be the major product. Position 5 is meta to the carboxyl group and ortho to the chloro group. Position 2 is ortho to the carboxyl group and ortho to the chloro group. Due to the strong meta-directing nature of the carbonyl group, the primary product formed is the one where the nitro group adds to position 5, yielding 3-chloro-5-nitrobenzoic acid.
The choice of nitrating agent and the reaction conditions are critical for achieving successful nitration while minimizing side reactions.
Mixed Acid (HNO3/H2SO4): The most common and cost-effective nitrating agent is a mixture of concentrated nitric acid and concentrated sulfuric acid. numberanalytics.comnumberanalytics.com The ratio of the acids and the reaction temperature can be varied to control the reactivity. For deactivated substrates, more forcing conditions (higher temperatures or more concentrated acids) may be required. numberanalytics.com
Nitronium Salts: Pre-formed nitronium salts, such as nitronium tetrafluoroborate (B81430) (NO2BF4), are powerful nitrating agents that can be used under milder or non-acidic conditions. numberanalytics.comnumberanalytics.com They are particularly useful for substrates that are sensitive to strong acids.
Other Nitrating Systems: Other reagents have been developed for specific applications. A mixture of nitric acid in acetic anhydride (B1165640) can generate acetyl nitrate (B79036), which is a milder nitrating agent. numberanalytics.com Other systems include metal nitrates (e.g., ferric nitrate) or the use of solid acid catalysts like zeolites to promote the reaction. psu.eduorganic-chemistry.org
The reaction temperature is a crucial parameter. Aromatic nitrations are often exothermic, and the temperature must be carefully controlled to prevent over-nitration (introduction of multiple nitro groups) and the formation of byproducts. Reactions are frequently carried out at reduced temperatures, for example, between 0°C and room temperature. numberanalytics.com
| Nitrating Agent | Composition | Typical Substrates | Key Features |
| Mixed Acid | Conc. HNO3 + Conc. H2SO4 | General purpose, especially for deactivated rings. | Most common, powerful, cost-effective. numberanalytics.comnumberanalytics.com |
| Nitronium Salts | e.g., NO2BF4 | Acid-sensitive substrates. | High reactivity, can be used in non-acidic media. numberanalytics.comnumberanalytics.com |
| Nitric Acid/Acetic Anhydride | HNO3 + (CH3CO)2O | Substrates sensitive to strong acids. | Milder than mixed acid. numberanalytics.com |
| Metal Nitrate Systems | e.g., Ferric nitrate (Fe(NO3)3) | Various aromatic compounds. | Can offer improved regioselectivity under specific conditions. psu.eduorganic-chemistry.org |
This table compares various nitrating agents used in the synthesis of aromatic nitro compounds.
Nitrating Agents and Reaction Parameters
Mixed Acid Systems (HNO₃/H₂SO₄)
The most common and industrially mature method for the nitration of aromatic compounds is the use of a "mixed acid" system, which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). wikipedia.org This method is directly applicable to the synthesis of this compound, starting from methyl 3-chlorobenzoate.
In this reaction, sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. aiinmr.comma.eduyoutube.com The mechanism proceeds as follows:
Formation of the Nitronium Ion: Nitric acid reacts with the stronger sulfuric acid in an acid-base equilibrium to form the nitronium ion. youtube.comyoutube.com
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ quora.com
Electrophilic Attack: The electron-rich aromatic ring of methyl 3-chlorobenzoate attacks the nitronium ion. The existing substituents on the ring, the chloro group and the methyl ester group, are both electron-withdrawing and meta-directing. rsc.orgumkc.edu Therefore, they direct the incoming electrophile (the nitro group) to the C5 position, which is meta to both groups.
Restoration of Aromaticity: A base (such as HSO₄⁻ or H₂O) removes a proton from the intermediate carbocation (the sigma complex), restoring the stable aromatic ring. aiinmr.com
The reaction is highly exothermic, and careful temperature control is crucial. The reaction is typically carried out at low temperatures (e.g., 0-15°C) to prevent over-nitration and the formation of unwanted byproducts. rsc.orgorgsyn.orgwebassign.net After the reaction is complete, the mixture is poured onto ice water, causing the solid product, this compound, to precipitate. rsc.orgorgsyn.org
Table 1: Typical Reaction Conditions for Mixed Acid Nitration
| Parameter | Condition | Rationale |
| Starting Material | Methyl 3-chlorobenzoate | Precursor with correct initial substitution pattern. |
| Nitrating Agent | Concentrated HNO₃ / Concentrated H₂SO₄ | Generates the required nitronium ion (NO₂⁺) electrophile. wikipedia.org |
| Temperature | 0-15°C | To control the exothermic reaction and prevent the formation of dinitro byproducts. ma.eduorgsyn.org |
| Reaction Time | ~15-60 minutes | Sufficient time for the reaction to proceed to completion at low temperatures. orgsyn.org |
| Work-up | Pouring onto ice water | Precipitates the solid product and quenches the reaction. rsc.orgorgsyn.org |
Alternative Nitration Systems (e.g., HNO₃/Ac₂O for related compounds)
While mixed acid is effective, alternative nitrating systems have been developed for substrates that may be sensitive to strong, oxidizing conditions or to improve regioselectivity in certain cases.
For related compounds, a mixture of nitric acid and acetic anhydride (Ac₂O) can be used. This combination forms acetyl nitrate, a milder nitrating agent. wikipedia.org For instance, this system has been employed in the nitration of methyl 3-methylbenzoate. researchgate.net Such systems can be beneficial when trying to avoid the harshness of concentrated sulfuric acid.
More modern and environmentally conscious nitrating agents have also been developed, offering advantages in terms of safety, selectivity, and waste reduction. These include:
Dinitrogen Pentoxide (N₂O₅): A powerful yet eco-friendly nitrating agent that can be used in organic solvents or even liquefied gases like 1,1,1,2-tetrafluoroethane, significantly reducing acidic waste. nih.gov It has been shown to effectively nitrate deactivated substrates like methyl benzoate (B1203000). nih.gov
N-Nitrosaccharin: A bench-stable, inexpensive, and recyclable solid reagent that acts as a controllable source of the nitronium ion. nih.gov It allows for the mild and practical nitration of a wide range of aromatic compounds, including those with sensitive functional groups like esters, aldehydes, and carboxylic acids. nih.gov
Table 2: Comparison of Selected Nitrating Systems
| Nitrating System | Active Electrophile | Conditions | Advantages | Disadvantages |
| HNO₃ / H₂SO₄ | NO₂⁺ (Nitronium ion) | Low temperature, strong acid | Inexpensive, widely used, effective for deactivated rings. wikipedia.org | Harsh conditions, large amount of acid waste, potential for side reactions. nih.gov |
| HNO₃ / Ac₂O | CH₃COONO₂ (Acetyl nitrate) | Milder than mixed acid | Useful for substrates sensitive to H₂SO₄. wikipedia.org | Can be less reactive, may not be suitable for highly deactivated rings. |
| N₂O₅ | NO₂⁺ (Nitronium ion) | Mild, often non-acidic solvent | Eco-friendly, stoichiometric, less acidic waste. nih.gov | Reagent preparation can be complex. |
| N-Nitrosaccharin / Lewis Acid | NO₂⁺ (Nitronium ion) | Mild, broad functional group tolerance | Stable, recyclable reagent, high selectivity, safe to handle. nih.gov | Higher reagent cost compared to mixed acid. |
Chlorination Strategies in Precursor Synthesis
The primary precursor for the synthesis of this compound is methyl 3-chlorobenzoate. sigmaaldrich.com This precursor can be synthesized through two main steps: the chlorination of benzoic acid to form 3-chlorobenzoic acid, followed by Fischer esterification.
The direct chlorination of benzoic acid can lead to a mixture of isomers. However, specific reagents and conditions can favor the formation of the meta-substituted product. Reagents such as phosphorus trichloride (B1173362) (PCl₃) have been used for the chlorination of benzoic acids to generate the corresponding acyl chlorides, which can then be converted to other derivatives. researchgate.net Other methods involve using chlorine gas with a catalyst. google.com For example, chlorination of benzoic acid with hydrochloric acid and potassium chloride has been reported to yield dichloro-benzoic acids, indicating the reactivity of the ring to further substitution. zenodo.org
A more controlled and common laboratory synthesis of methyl 3-chlorobenzoate involves:
Starting with 3-Chlorobenzoic Acid: This commercially available starting material ensures the chloro group is in the correct position from the outset.
Fischer Esterification: 3-chlorobenzoic acid is reacted with methanol (CH₃OH) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄). The acid protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic for attack by the nucleophilic methanol. The reaction is an equilibrium, and it is often driven to completion by using an excess of methanol or by removing the water that is formed. prepchem.com
An alternative method involves the use of diazomethane (B1218177) to convert 3-chlorobenzoic acid to its methyl ester, which is efficient but uses a toxic and explosive reagent. prepchem.com
Comparative Analysis of Synthetic Routes for Related Compounds
Comparison with Methyl 3-nitrobenzoate Synthesis
The synthesis of methyl 3-nitrobenzoate is a classic undergraduate experiment and serves as an excellent point of comparison for the synthesis of this compound. rsc.orgbartleby.com Both syntheses are examples of electrophilic aromatic substitution on a deactivated ring using mixed acid.
The key difference lies in the starting material: methyl benzoate for the former and methyl 3-chlorobenzoate for the latter. orgsyn.orgsigmaaldrich.com
Directing Effects: In methyl benzoate, the ester group (-COOCH₃) is a meta-director. Therefore, nitration yields predominantly methyl 3-nitrobenzoate. aiinmr.comrsc.org In methyl 3-chlorobenzoate, both the ester group and the chlorine atom are ortho, para-directing, but the ester group's deactivating effect is stronger, making both meta-directors in practice for electrophilic substitution. The chloro group is an ortho, para-director but is also deactivating. When both are present, they reinforce the direction of the incoming nitro group to the C5 position, which is meta to both.
Reactivity: Both methyl benzoate and methyl 3-chlorobenzoate have electron-withdrawing groups, which deactivate the benzene ring towards electrophilic attack compared to benzene itself. The presence of the additional deactivating chloro group in methyl 3-chlorobenzoate makes the ring even less nucleophilic. Consequently, the nitration of methyl 3-chlorobenzoate may require slightly more forcing conditions (e.g., longer reaction time or slightly higher temperature, while still remaining cold) than the nitration of methyl benzoate to achieve a similar conversion rate.
Table 3: Comparative Synthesis of this compound and Methyl 3-nitrobenzoate
| Feature | This compound Synthesis | Methyl 3-nitrobenzoate Synthesis |
| Starting Material | Methyl 3-chlorobenzoate sigmaaldrich.com | Methyl benzoate orgsyn.org |
| Key Reagents | HNO₃ / H₂SO₄ ma.edu | HNO₃ / H₂SO₄ orgsyn.org |
| Directing Groups | -COOCH₃ (meta), -Cl (ortho, para but deactivating) | -COOCH₃ (meta) rsc.org |
| Major Product | This compound | Methyl 3-nitrobenzoate sigmaaldrich.com |
| Relative Reactivity | Less reactive due to two deactivating groups | More reactive than methyl 3-chlorobenzoate |
Analogous Synthetic Routes to Positional and Functional Isomers
The synthesis of positional isomers of this compound requires altering the synthetic strategy to control the regiochemistry of the substitution reactions.
Methyl 2-chloro-5-nitrobenzoate: To synthesize this isomer, one would typically start with a precursor that directs substitution differently. For example, starting with 2-chlorobenzoic acid. In this case, the carboxylic acid group is a meta-director, and the chloro group is an ortho, para-director. The powerful ortho, para-directing effect of the chlorine atom would direct the incoming nitro group to the position para to it, which is the C5 position. Subsequent esterification of the resulting 2-chloro-5-nitrobenzoic acid would yield the desired product, methyl 2-chloro-5-nitrobenzoate. nih.gov
Methyl 4-chloro-3-nitrobenzoate: The synthesis of this isomer would likely start with 4-chlorobenzoic acid. Here, the carboxylic acid group directs meta (to C3) and the chloro group directs ortho (to C3). Both groups reinforce the direction of the incoming nitro group to the C3 position. Esterification would then yield the final product.
The synthesis of these isomers highlights a fundamental principle in organic synthesis: the final arrangement of substituents on an aromatic ring is critically dependent on the order in which the substituents are introduced and their inherent electronic directing effects. wikipedia.org
Reaction Mechanisms and Reactivity Profiles
Influence of Substituents on Aromatic Ring Reactivity
The chloro, nitro, and methyl ester groups are all electron-withdrawing, which significantly impacts the reactivity of the aromatic ring, particularly in electrophilic aromatic substitution reactions. Their influence is a combination of inductive and resonance effects.
In electrophilic aromatic substitution (EAS), the substituents already present on the benzene (B151609) ring determine the position of the incoming electrophile.
Nitro Group (-NO2): The nitro group is a powerful deactivating group and a meta-director. minia.edu.egorganicchemistrytutor.comyoutube.com It strongly withdraws electron density from the aromatic ring through both the inductive effect (-I) and the resonance effect (-M or -R). youtube.comquora.comresearchgate.net This withdrawal is most pronounced at the ortho and para positions, which gain a partial positive charge. quora.comquora.com Consequently, the meta positions are left as the least electron-deficient sites, directing incoming electrophiles to attack there. youtube.comquora.com
Methyl Ester Group (-COOCH3): Similar to the nitro group, the methyl ester group is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.
In methyl 3-chloro-5-nitrobenzoate, all three substituents are meta to each other. The combined directing effects of the powerful meta-directing nitro and ester groups, along with the ortho, para-directing (but deactivating) chloro group, reinforce the deactivation of the ring and would direct any potential incoming electrophile to the remaining open positions (positions 2, 4, and 6), though such a reaction would be extremely slow.
Both the nitro and chloro groups deactivate the aromatic ring, making it less reactive towards electrophilic substitution than benzene. libretexts.orgwikipedia.org This deactivation stems from their ability to withdraw electron density from the π-system of the ring, making it less nucleophilic and therefore less attractive to an incoming electrophile. wikipedia.orgpatsnap.com
The deactivating strength of a substituent can be quantified by comparing the rate of reaction of a substituted benzene with that of benzene itself. For instance, in aromatic nitration, a nitro substituent makes the ring more than 10 million times less reactive than benzene, while a chloro substituent makes it about 30 times less reactive. minia.edu.eglibretexts.org
The electron-withdrawing nature of these groups is a result of two primary electronic effects:
Inductive Effect (-I): This effect is the withdrawal of electron density through the sigma (σ) bond framework due to the electronegativity of the substituent. libretexts.orglibretexts.org Both nitrogen and oxygen in the nitro group, as well as the chlorine atom, are more electronegative than carbon, leading them to pull electron density away from the ring. youtube.comlibretexts.orglibretexts.org
Resonance Effect (-M or -R): This effect involves the delocalization of π-electrons between the substituent and the aromatic ring. libretexts.orglibretexts.org The nitro group and the carbonyl of the ester group can withdraw π-electrons from the ring, creating resonance structures where a positive charge resides on the ring, further deactivating it. organicchemistrytutor.comlibretexts.org While chlorine can donate electrons via resonance (+M), its strong inductive pull makes it a net deactivator. libretexts.org
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence (EAS) |
|---|---|---|---|---|
| Nitro (-NO2) | Strongly Withdrawing (-I) | Strongly Withdrawing (-M) | Strongly Deactivating | Meta |
| Chloro (-Cl) | Strongly Withdrawing (-I) | Weakly Donating (+M) | Weakly Deactivating | Ortho, Para |
| Methyl Ester (-COOCH3) | Withdrawing (-I) | Withdrawing (-M) | Moderately Deactivating | Meta |
Electrophilic Aromatic Substitution Pathways
Due to the heavily deactivated nature of the ring in this compound, forcing it to undergo further electrophilic aromatic substitution would require extremely harsh conditions. However, the general principles of such reactions, like nitration, are well-established.
The nitration of an aromatic compound involves the attack of the aromatic ring on a powerful electrophile, the nitronium ion (NO2+). aiinmr.commasterorganicchemistry.com
Generation of the Nitronium Ion: The nitronium ion is typically generated by reacting concentrated nitric acid (HNO3) with concentrated sulfuric acid (H2SO4). aiinmr.commasterorganicchemistry.com Sulfuric acid is the stronger acid and protonates the nitric acid. This protonated nitric acid then loses a molecule of water to form the highly electrophilic nitronium ion. aiinmr.com
Mechanism of Attack:
Attack on the Electrophile: The π-electron system of the aromatic ring acts as a nucleophile and attacks the nitronium ion. This is the slow, rate-determining step because it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.commasterorganicchemistry.com This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. wikipedia.org
Restoration of Aromaticity: A weak base in the mixture, such as water or the bisulfate ion (HSO4-), removes a proton from the carbon atom that bears the new nitro group. aiinmr.commasterorganicchemistry.com This is a fast step that restores the stable aromatic π-system. masterorganicchemistry.commasterorganicchemistry.com
For a highly deactivated substrate like this compound, the activation energy for the initial attack on the nitronium ion would be exceptionally high, making the reaction very difficult to achieve.
Nucleophilic Substitution Reactions
While deactivated towards electrophiles, aromatic rings bearing strong electron-withdrawing groups can be susceptible to nucleophilic aromatic substitution (SNAr). patsnap.com
The chlorine atom in this compound can potentially be displaced by a strong nucleophile. The SNAr mechanism is facilitated by the presence of electron-withdrawing groups, particularly when they are positioned ortho or para to the leaving group (in this case, the chlorine atom). studymode.comdoubtnut.com
Mechanism of Nucleophilic Aromatic Substitution (SNAr):
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the leaving group (chlorine). This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. patsnap.com This is typically the rate-determining step.
Loss of the Leaving Group: The intermediate then expels the leaving group (chloride ion), restoring the aromaticity of the ring. patsnap.com
The stability of the Meisenheimer complex is key to the facility of the reaction. Electron-withdrawing groups stabilize this negatively charged intermediate. In this compound, the nitro and methyl ester groups are meta to the chlorine atom. While they do withdraw electron density from the ring as a whole, they cannot directly stabilize the negative charge of the Meisenheimer complex through resonance as effectively as they could if they were in the ortho or para positions. studymode.com
Therefore, the reactivity of the chlorine atom in this compound towards nucleophiles is enhanced compared to chlorobenzene, but it is significantly less reactive than a compound like 1-chloro-2,4-dinitrobenzene, where the nitro groups are ortho and para to the chlorine and can effectively stabilize the intermediate carbanion. patsnap.comdoubtnut.com
| Compound | Reactivity towards Electrophiles (EAS) | Reactivity towards Nucleophiles (SNAr at Cl) |
|---|---|---|
| Benzene | Baseline | Very Low / Inert |
| Chlorobenzene | Lower than Benzene | Very Low |
| This compound | Extremely Low | Moderate (Higher than Chlorobenzene) |
| 1-Chloro-2,4-dinitrobenzene | Extremely Low | High |
Ester Hydrolysis Mechanisms
The ester functional group in this compound can be hydrolyzed to the corresponding carboxylic acid, 3-chloro-5-nitrobenzoic acid, under both acidic and basic conditions. The mechanisms for these two types of hydrolysis differ significantly.
Acid-catalyzed hydrolysis of this compound is a reversible process that proceeds via a series of protonation and nucleophilic acyl substitution steps. The general mechanism is as follows:
Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by an acid catalyst (typically a strong mineral acid like HCl or H₂SO₄). This step increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion to one of the methoxy group's oxygen atoms, converting the methoxy group into a good leaving group (methanol).
Elimination of Methanol (B129727): The lone pair of electrons on the hydroxyl group reforms the carbonyl double bond, leading to the elimination of methanol.
Deprotonation: The protonated carbonyl group of the resulting carboxylic acid is deprotonated by a water molecule to regenerate the acid catalyst and yield 3-chloro-5-nitrobenzoic acid.
Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide ion on the ester. The mechanism is as follows:
Nucleophilic Attack by Hydroxide: A hydroxide ion (from a base like NaOH or KOH) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate.
Elimination of the Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the methoxide ion (CH₃O⁻) as the leaving group.
Acid-Base Reaction: The methoxide ion is a strong base and deprotonates the newly formed carboxylic acid, yielding a carboxylate salt (sodium 3-chloro-5-nitrobenzoate) and methanol. This acid-base reaction is essentially irreversible and drives the equilibrium towards the products.
Protonation: To obtain the final carboxylic acid, an acidic workup is required to protonate the carboxylate salt.
Reduction Chemistry of the Nitro Group
The nitro group of this compound can be readily reduced to an amino group, providing a synthetic route to Methyl 3-amino-5-chlorobenzoate. This transformation is a key step in the synthesis of various more complex molecules.
The conversion of the nitro group to an amine can be achieved using various reducing agents. The choice of reagent can depend on the desired selectivity and the presence of other functional groups. Common methods include:
Catalytic Hydrogenation: This is a widely used and often clean method for nitro group reduction. The reaction is typically carried out using a catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. Care must be taken with halogenated compounds as some catalysts can also promote dehalogenation. Raney nickel is often preferred over Pd/C to minimize the risk of dehalogenation of the chloro-substituent.
Metal-Acid Systems: A classic method for nitro group reduction involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl) or acetic acid. These reactions proceed through a series of single-electron transfers from the metal to the nitro group.
Other Reducing Agents: Other reagents like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be employed for the reduction of aromatic nitro compounds. These methods can sometimes offer better chemoselectivity in the presence of other reducible functional groups.
The resulting product, Methyl 3-amino-5-chlorobenzoate, is a valuable synthetic intermediate.
| Reduction Method | Reagents | General Conditions | Notes |
| Catalytic Hydrogenation | H₂, Pd/C or Raney Nickel | Pressurized hydrogen, solvent (e.g., methanol, ethanol) | Raney Nickel is often preferred to avoid dehalogenation. |
| Metal in Acid | Fe/HCl, Sn/HCl, Zn/AcOH | Acidic aqueous solution, often heated | A classical and cost-effective method. |
| Tin(II) Chloride | SnCl₂ | Acidic solution (e.g., HCl in ethanol) | A milder reducing agent. |
Functional Group Interconversions and Derivatization Strategies
Beyond hydrolysis and nitro group reduction, this compound and its derivatives can undergo a variety of other transformations, making them versatile building blocks in organic synthesis.
The presence of both an amino group (after reduction) and a chloro substituent on the aromatic ring opens up possibilities for the synthesis of heterocyclic compounds. For instance, anthranilic acid esters (isomers of the reduced product) are known precursors for the synthesis of quinazolinones, which are important in medicinal chemistry.
The carboxylic acid obtained from hydrolysis, 3-chloro-5-nitrobenzoic acid, can be converted into an acid chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. This highly reactive acid chloride can then be used to form a wide range of derivatives, including amides, by reaction with various amines.
Furthermore, the electron-withdrawing nature of the nitro and ester groups makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAr) . While the chloro group is meta to the nitro and ester groups, which is not the most favorable orientation for activation, under forcing conditions, it could potentially be displaced by strong nucleophiles. The reactivity towards SNAr would be significantly enhanced if the electron-withdrawing groups were positioned ortho or para to the leaving group (the chlorine atom).
Computational and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations, which apply the principles of quantum mechanics to chemical systems, offer a powerful lens through which to examine Methyl 3-chloro-5-nitrobenzoate. These methods can model the molecule's geometry, energy, and electronic distribution with a high degree of accuracy.
Density Functional Theory (DFT) has emerged as a leading computational tool for studying molecules of this nature. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance of accuracy and computational efficiency. For substituted nitroaromatic compounds, DFT methods, such as those employing the B3LYP functional with a 6-311+G(d,p) basis set, have been shown to provide reliable results for electronic structure and properties. nih.gov
The electronic properties of this compound are significantly influenced by its substituent groups. The chloro, nitro, and methyl ester groups are all electron-withdrawing, which profoundly impacts the electron density distribution across the aromatic ring.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For this compound, the HOMO is anticipated to be localized primarily on the benzene (B151609) ring, while the LUMO is expected to have significant contributions from the nitro group, a characteristic feature of nitroaromatic compounds. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and stability. A smaller HOMO-LUMO gap generally implies higher reactivity.
Experimental data in the form of redox potentials can provide an indirect measure of these electronic properties. The redox potential of this compound has been reported as -1.2 V (vs. Ag/AgCl in CH3CN), indicating its electron-accepting nature.
| Electronic Property | Predicted Characteristic |
| Dipole Moment | Significant, due to asymmetric polar bonds |
| HOMO | Localized on the benzene ring |
| LUMO | Significant contribution from the nitro group |
| Redox Potential | -1.2 V (vs. Ag/AgCl in CH3CN) |
DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways and the characterization of transition states. The synthesis of this compound typically involves the esterification of 3-chloro-5-nitrobenzoic acid. Theoretical studies on the mechanism of similar esterification reactions can provide insights into the transition state structures and activation energies involved.
Furthermore, understanding the reactivity of the aromatic ring is crucial. The electron-withdrawing nature of the substituents deactivates the ring towards electrophilic aromatic substitution. However, these same substituents make the ring susceptible to nucleophilic aromatic substitution, with the chlorine atom being a potential leaving group. Computational modeling can predict the most favorable sites for nucleophilic attack and the energy barriers associated with such reactions.
Fukui functions are a concept within DFT that helps to predict the local reactivity of different sites within a molecule. These indices quantify the change in electron density at a particular point in the molecule when an electron is added or removed.
f+ : Indicates the propensity of a site to undergo a nucleophilic attack (attack by an electron-rich species).
f- : Indicates the propensity of a site to undergo an electrophilic attack (attack by an electron-deficient species).
f0 : Indicates the propensity for radical attack.
For this compound, the analysis of Fukui indices would likely reveal that the carbon atoms of the benzene ring are the most susceptible to nucleophilic attack, particularly the positions ortho and para to the strongly electron-withdrawing nitro group. The nitro group itself is a known site for nucleophilic attack in some contexts. Conversely, the oxygen atoms of the nitro and ester groups would be predicted sites for electrophilic attack. The presence of multiple electron-withdrawing groups can sometimes lead to unusual reactivity patterns, including the observation of negative Fukui function values in certain nitroaromatic systems, which signifies a significant decrease in nucleophilic character.
| Atomic Site | Predicted Reactivity (based on Fukui Functions) |
| Aromatic Carbon atoms | Susceptible to nucleophilic attack (high f+) |
| Oxygen atoms (nitro/ester) | Susceptible to electrophilic attack (high f-) |
| Nitrogen atom (nitro) | Potential site for nucleophilic attack |
While DFT is widely used, other quantum chemical methods also offer valuable insights.
Ab Initio Methods: These methods, which are based on first principles without the use of experimental parameters, can provide highly accurate results, though often at a greater computational cost than DFT. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can be employed to benchmark the results obtained from DFT and to study systems where DFT may be less reliable. For a molecule like this compound, ab initio calculations could be used to obtain very precise geometries and electronic properties.
Semi-Empirical Methods: These methods simplify the complex calculations of ab initio methods by incorporating some experimental data or parameters derived from higher-level calculations. While generally less accurate than DFT or ab initio methods, they are significantly faster, making them suitable for preliminary studies or for calculations on very large molecular systems. Methods like AM1 and PM3 could be used to perform initial conformational searches or to model the behavior of this compound in larger systems, such as in solution or within a biological environment. However, for detailed electronic structure analysis, the results from semi-empirical methods should be interpreted with caution.
Density Functional Theory (DFT) Applications
Molecular Modeling and Simulation Studies
Molecular modeling and simulation are powerful tools to investigate the structure and properties of this compound at an atomic level. These methods provide a virtual laboratory to explore aspects that can be challenging to study experimentally.
Simulation of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Pi Stacking in related systems)
In the solid state and in solution, molecules of this compound will interact with each other and with solvent molecules through various non-covalent interactions. Molecular dynamics simulations can be used to study these dynamic interactions. mmu.ac.uknih.gov
Pi-Pi Stacking: Aromatic rings, like the one in this compound, can interact through π-π stacking. wikipedia.orglibretexts.org This interaction is a combination of electrostatic and dispersion forces and is crucial in the packing of aromatic molecules in crystals and in biological systems. libretexts.orgnih.gov The electron-deficient nature of the aromatic ring in this compound, due to the electron-withdrawing substituents, would influence the geometry of π-π stacking. In related systems, both sandwich and displaced stacking arrangements are observed. rsc.org Computational studies on similar molecules have shown that the presence of electron-withdrawing groups can affect the preferred stacking geometry. rsc.org
| Interaction Type | Potential Interacting Groups | Significance |
|---|---|---|
| Hydrogen Bonding | Nitro (O), Carbonyl (O) as acceptors | Influences crystal packing and solubility |
| Pi-Pi Stacking | Aromatic Ring | Contributes to solid-state structure and self-assembly |
| Halogen Bonding | Chloro group as a potential halogen bond donor | Can influence supramolecular architecture |
This table summarizes the potential intermolecular interactions for this compound.
Theoretical Insights into Regioselectivity and Reaction Optimization
Theoretical calculations are particularly useful for understanding and predicting the outcome of chemical reactions. For this compound, a key reaction of interest is nucleophilic aromatic substitution (SNA_r).
The aromatic ring is activated towards nucleophilic attack due to the presence of the strongly electron-withdrawing nitro group. A nucleophile can potentially attack the carbon atoms bearing the chloro group or a hydrogen atom. Theoretical methods can predict the most likely site of attack, thus explaining the regioselectivity of the reaction.
Computational studies on related nitroaromatic compounds have shown that the regioselectivity of S_NAr reactions can be predicted by calculating the energies of the intermediate Meisenheimer complexes or the transition states leading to their formation. dntb.gov.uaresearchgate.netnih.gov The reaction pathway with the lower activation energy will be the favored one.
For this compound, a nucleophile could attack at the C1 (bearing the methyl ester), C3 (bearing the chloro group), or C5 (bearing the nitro group) positions, as well as the hydrogen-bearing carbons. However, substitution of the nitro group or the methyl ester is less common. The primary competition would be between substitution of the chloro group at C3 and substitution of a hydrogen atom.
DFT calculations could be used to model the reaction profile for the attack of a nucleophile (e.g., an alkoxide or an amine) at the different positions of the ring. By comparing the activation barriers, the most favorable reaction pathway can be determined. These calculations can also provide insights into the reaction mechanism, for instance, whether it proceeds via a stepwise mechanism involving a stable Meisenheimer complex or a concerted mechanism. nih.gov
Furthermore, theoretical calculations can aid in reaction optimization by:
Screening different nucleophiles: The reactivity of various nucleophiles can be computationally assessed to select the most efficient one.
Evaluating solvent effects: The influence of different solvents on the reaction rate and selectivity can be modeled.
Investigating the effect of temperature and catalysts: Computational models can help in understanding how changes in reaction conditions affect the outcome.
By providing a detailed picture of the reaction landscape, theoretical chemistry offers a powerful approach to designing more efficient and selective syntheses involving this compound.
Applications in Advanced Organic Synthesis As a Chemical Intermediate
Pharmaceutical Synthesis
The utility of methyl 3-chloro-5-nitrobenzoate as a precursor and building block is prominent in the pharmaceutical industry, where it contributes to the synthesis of a range of therapeutic agents.
Precursor for Anti-inflammatory and Analgesic Agents
While direct synthesis of anti-inflammatory and analgesic agents from this compound is not extensively documented in publicly available research, its structural relative, 3-chloro-5-nitrobenzoic acid, serves as a crucial intermediate in the development of these drug classes. The structural characteristics of this acid facilitate a variety of chemical reactions, enabling the introduction of different functional groups to create derivatives with enhanced therapeutic effects. For instance, research has focused on synthesizing novel analgesics by utilizing this compound to generate derivatives with improved potency and selectivity for pain receptors. Given that this compound is the methyl ester of 3-chloro-5-nitrobenzoic acid, it can be readily converted to the parent acid, thus serving as a key precursor in these synthetic pathways. The ester form often offers advantages in organic solvent-based reactions due to its increased lipophilicity and lower melting point.
Building Block for Complex Drug Molecules
This compound and its derivatives are instrumental in the synthesis of complex and significant drug molecules.
Analogs of Tolvaptan: While specific details on the synthesis of Tolvaptan analogs using this compound are limited in the available literature, the general class of halogenated and nitrated benzoic acids and their esters are recognized as important building blocks in medicinal chemistry. The reactivity of the chloro and nitro groups allows for various chemical modifications, making them suitable for constructing complex heterocyclic structures often found in modern pharmaceuticals.
Gefitinib Precursors: Although not a direct starting material, a related compound, methyl 5-(3-chloropropoxy)-4-methoxy-2-nitrobenzoate, is a key intermediate in a novel synthesis of Gefitinib. nih.govresearchgate.net This synthesis begins with methyl 3-hydroxy-4-methoxybenzoate, which undergoes several steps including nitration to produce the nitrobenzoate derivative. nih.govresearchgate.net This highlights the importance of the nitrobenzoate moiety in the construction of the quinazoline (B50416) core of Gefitinib, a potent EGFR inhibitor used in cancer therapy. nih.govresearchgate.net
Synthesis of Novel Therapeutic Derivatives
The inherent reactivity of this compound makes it a valuable scaffold for creating novel therapeutic derivatives. The nitro group can be reduced to an amine, which can then be further functionalized, while the chloro group can participate in nucleophilic substitution reactions. This allows for the introduction of a wide array of substituents, leading to the generation of libraries of new compounds for drug discovery programs. For example, the related 2-chloro-5-nitrobenzoic acid is used in the synthesis of sesquiterpenoids with potential antibacterial activity and in the creation of novel LSD1 inhibitors with antiproliferative properties. cymitquimica.com
Agrochemical Development
The application of this compound extends to the agrochemical industry, where it serves as an intermediate in the production of crop protection agents.
Intermediate for Herbicides and Pesticides
This compound and its related structures are important intermediates in the synthesis of various herbicides and pesticides. For instance, the related compound 2-amino-5-chloro-3-methylbenzoic acid is a key intermediate in the production of the insecticide chlorantraniliprole. agropages.comgoogle.com The synthesis of this intermediate often involves nitration and chlorination steps of a toluene (B28343) derivative, underscoring the significance of the chloro-nitro-aromatic pattern in agrochemical synthesis. google.com The functional groups on this compound allow for its incorporation into larger, more complex molecules with desired biocidal activities.
Material Science Applications
The unique electronic properties of this compound, conferred by its electron-withdrawing substituents, suggest its potential use in material science. While specific applications are not yet widely reported, compounds with similar structures are utilized in the development of new materials. The presence of the nitro and chloro groups can influence properties such as thermal stability, optical behavior, and electronic conductivity, making it a candidate for investigation in the creation of novel polymers, dyes, and electronic materials.
Building Block for Polymers and Coatings
The derivatives of this compound, particularly the diamino derivatives formed after nucleophilic substitution of the chlorine and reduction of the nitro group, can serve as monomers for the synthesis of specialty polymers. These monomers can be incorporated into polyamides or polyimides, imparting properties such as thermal stability and chemical resistance to the resulting materials, which can be used in high-performance coatings.
Analytical Chemistry Standards and Reagents
Due to its stable, crystalline nature and well-defined properties, this compound can be used as a reference standard in analytical techniques like chromatography (HPLC, GC) for the identification and quantification of related compounds. It can also be used in the development and validation of analytical methods for environmental or industrial process monitoring.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR Analysis
The ¹H NMR spectrum of Methyl 3-chloro-5-nitrobenzoate is expected to exhibit distinct signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region would likely display three signals for the three protons on the benzene (B151609) ring. Due to the electron-withdrawing nature of both the chloro and nitro groups, these protons would be deshielded and resonate at a lower field (higher ppm values).
The proton at the C2 position, situated between the chloro and ester groups, is expected to appear as a triplet. The proton at the C4 position, flanked by the chloro and nitro groups, would also likely be a triplet. The proton at the C6 position, adjacent to the nitro group, would be the most deshielded and is anticipated to appear as a triplet as well. The methyl protons of the ester group (-OCH₃) would present as a sharp singlet at a higher field (lower ppm value) compared to the aromatic protons.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.0 - 8.2 | Triplet (t) | ~1.5 - 2.0 |
| H-4 | 8.4 - 8.6 | Triplet (t) | ~2.0 - 2.5 |
| H-6 | 8.8 - 9.0 | Triplet (t) | ~1.5 - 2.0 |
| -OCH₃ | 3.9 - 4.1 | Singlet (s) | N/A |
Carbon-13 (¹³C) NMR Analysis
The ¹³C NMR spectrum of this compound would provide further structural confirmation by revealing the chemical environment of each carbon atom. The spectrum is expected to show eight distinct signals, corresponding to the six aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon of the ester.
The carbonyl carbon (C=O) is characteristically found at the lowest field (highest ppm). The aromatic carbons directly attached to the electron-withdrawing chloro (C-3) and nitro (C-5) groups would be significantly deshielded. The carbon attached to the ester group (C-1) would also be deshielded. The remaining aromatic carbons (C-2, C-4, C-6) would appear at intermediate chemical shifts. The methyl carbon (-OCH₃) would be the most shielded and thus appear at the highest field (lowest ppm).
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | 163 - 166 |
| C-1 | 132 - 135 |
| C-2 | 125 - 128 |
| C-3 | 135 - 138 |
| C-4 | 128 - 131 |
| C-5 | 147 - 150 |
| C-6 | 122 - 125 |
| -OCH₃ | 52 - 54 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Characteristic Vibrational Modes of Ester and Nitro Groups
The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the ester and nitro functionalities. A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹ due to the C=O stretching vibration of the ester group. The presence of the nitro group (NO₂) would be confirmed by two strong absorption bands: one for the asymmetric stretching vibration around 1520-1560 cm⁻¹ and another for the symmetric stretching vibration around 1345-1385 cm⁻¹. Additionally, C-O stretching of the ester would appear in the 1200-1300 cm⁻¹ region, and the C-Cl stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H stretching vibrations would be seen above 3000 cm⁻¹, and C=C stretching vibrations of the benzene ring would appear in the 1450-1600 cm⁻¹ range.
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Ester (C=O) | Stretch | 1720 - 1740 |
| Nitro (NO₂) | Asymmetric Stretch | 1520 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | 1345 - 1385 |
| Ester (C-O) | Stretch | 1200 - 1300 |
| Aromatic (C=C) | Stretch | 1450 - 1600 |
| Aromatic (C-H) | Stretch | > 3000 |
| C-Cl | Stretch | 600 - 800 |
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural analysis.
Molecular Ion Confirmation
The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. The molecular formula of the compound is C₈H₆ClNO₄, giving a molecular weight of approximately 215.59 g/mol . Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak would appear as a characteristic pair of peaks: one at m/z 215 (for the molecule containing ³⁵Cl) and another at m/z 217 (for the molecule containing ³⁷Cl), with the peak at m/z 215 being about three times more intense than the one at m/z 217. This isotopic pattern is a definitive confirmation of the presence of one chlorine atom in the molecule.
Fragmentation Pattern Analysis
In mass spectrometry, particularly under electron ionization (EI), this compound undergoes predictable fragmentation, providing key structural information. The molecular ion peak (M+) is typically observed, and its isotopic pattern is characteristic of a monochlorinated compound, with an M+2 peak approximately one-third the intensity of the M+ peak due to the natural abundance of the ³⁷Cl isotope. miamioh.edu
The fragmentation of aromatic nitro compounds is complex, but common fragmentation pathways for this molecule are expected to involve the cleavage of the ester group and the loss of the nitro group. Key fragmentation steps include:
Loss of the methoxy group (-OCH₃): Cleavage of the C-O bond in the ester functionality results in the formation of a stable acylium ion, [M - 31]⁺. This is a common fragmentation pathway for methyl esters. libretexts.org
Loss of the nitro group (-NO₂): The molecule can lose a nitro group, leading to a fragment ion at [M - 46]⁺.
Loss of carbon monoxide (CO): Following the initial loss of the methoxy group, the resulting acylium ion can further fragment by losing a molecule of carbon monoxide, yielding a fragment at [M - 31 - 28]⁺.
Loss of the chlorine atom (-Cl): Cleavage of the C-Cl bond can also occur, resulting in a fragment at [M - 35]⁺.
These fragmentation patterns are crucial for confirming the identity of the compound in a sample mixture. The relative intensities of these fragment ions help in elucidating the structure of the molecule. chemguide.co.uk
| Fragmentation Process | Lost Neutral Fragment | Mass of Lost Fragment (Da) | Resulting Ion (m/z) |
|---|---|---|---|
| Loss of Methoxy Radical | ·OCH₃ | 31 | [M - 31]⁺ |
| Loss of Nitro Group | ·NO₂ | 46 | [M - 46]⁺ |
| Loss of Chlorine Radical | ·Cl | 35/37 | [M - 35]⁺ / [M - 37]⁺ |
| Loss of Methoxy and CO | ·OCH₃, CO | 59 | [M - 59]⁺ |
High-Resolution Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.
The molecular formula of this compound is C₈H₆ClNO₄. The theoretical monoisotopic mass can be calculated with high precision.
Theoretical Monoisotopic Mass Calculation:
Carbon (⁸ x 12.00000): 96.00000 Da
Hydrogen (⁶ x 1.00783): 6.04698 Da
Chlorine (¹ x 34.96885): 34.96885 Da
Nitrogen (¹ x 14.00307): 14.00307 Da
Oxygen (⁴ x 15.99491): 63.97964 Da
Total (C₈H₆³⁵ClNO₄): 214.99854 Da
An experimentally determined mass from an HRMS instrument that matches this theoretical value within a few parts per million (ppm) provides strong evidence for the presence and elemental composition of this compound, distinguishing it from other potential isomers or isobaric compounds.
X-ray Diffraction Studies
Single Crystal X-ray Diffraction for Molecular Geometry
In the analogous structure of Methyl 5-chloro-2-nitrobenzoate, the molecule is largely planar, but the substituent groups exhibit some torsion. nih.gov The nitro and ester (acetoxy) groups are twisted from the plane of the benzene ring. nih.govresearchgate.net It is expected that in this compound, the benzene ring would be planar, with the chloro, nitro, and methyl ester groups attached. The nitro and ester groups would likely be slightly twisted out of the benzene plane due to steric hindrance and electronic effects. The bond lengths and angles are expected to be within normal ranges for substituted aromatic esters. nih.gov
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₆ClNO₄ |
| Molecular Weight | 215.59 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.2616 (9) |
| b (Å) | 22.470 (5) |
| c (Å) | 9.3894 (19) |
| β (°) | 90.64 (3) |
| Volume (ų) | 899.1 (3) |
| Z | 4 |
Crystal Packing Analysis and Intermolecular Interactions
The way molecules arrange themselves in a crystal lattice is governed by a variety of non-covalent intermolecular interactions. These interactions dictate the stability and physical properties of the crystalline material. For chloronitro-substituted aromatic compounds, several types of interactions are significant.
Analysis of related structures reveals that weak C-H···O hydrogen bonds are common, linking molecules into chains or layers. nih.govresearchgate.net For instance, in Methyl 5-chloro-2-nitrobenzoate, these interactions form layers parallel to the (101) plane. nih.gov Furthermore, π-π stacking interactions between the electron-deficient aromatic rings are crucial for crystal stability. In similar structures, these interactions are characterized by centroid-to-centroid distances typically ranging from 3.4 to 3.9 Å. For example, a related compound, Methyl 4-chloro-3-nitrobenzoate, exhibits π-π stacking with a centroid-to-centroid distance of 3.646 (2) Å. researchgate.net The presence of the chlorine atom also introduces the possibility of halogen bonding, where the electropositive region on the chlorine atom interacts with a nucleophilic atom (like an oxygen from a nitro or ester group) on an adjacent molecule. These combined forces create a stable, three-dimensional supramolecular architecture.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for assessing the purity of this compound and for monitoring the progress of its synthesis. A reverse-phase HPLC (RP-HPLC) method is typically suitable for this type of moderately polar aromatic compound.
In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the stationary and mobile phases. For this compound, a mobile phase consisting of a gradient mixture of acetonitrile and water or methanol (B129727) and water is effective. sielc.com An acid, such as formic acid or phosphoric acid, is often added to the mobile phase to ensure sharp, symmetrical peaks by suppressing the ionization of any acidic or basic functional groups. sielc.com
This technique allows for the separation of the main compound from starting materials, by-products, and degradation products. By integrating the peak areas in the chromatogram, the purity of a sample can be accurately quantified. For reaction monitoring, small aliquots of the reaction mixture can be periodically injected into the HPLC system to track the consumption of reactants and the formation of the product over time, enabling optimization of reaction conditions. ekb.eg
| Parameter | Condition |
|---|---|
| Column | Reverse-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water (with 0.1% Formic Acid) |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | ~1.0 mL/min |
| Detection | UV-Vis Detector (e.g., at 254 nm) |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental analytical technique frequently employed in synthetic chemistry to assess the purity of compounds, monitor the progress of chemical reactions, and identify appropriate solvent systems for larger-scale purification methods like column chromatography. In the context of this compound, TLC provides a rapid and effective means of qualitative analysis.
The separation on a TLC plate is governed by the principle of differential partitioning of the analyte between a solid stationary phase, typically silica (B1680970) gel, and a liquid mobile phase (eluent). The stationary phase is polar, while the mobile phase is a solvent or a mixture of solvents of varying polarity. Compounds with higher polarity will have a stronger affinity for the polar stationary phase and will consequently travel a shorter distance up the plate, resulting in a lower Retention Factor (R_f). Conversely, less polar compounds will be more readily carried along with the mobile phase and exhibit a higher R_f value.
For aromatic nitro compounds such as this compound, a common stationary phase is silica gel 60 F₂₅₄. The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent such as ethyl acetate or dichloromethane is typically used. The ratio of these solvents can be adjusted to optimize the separation of the target compound from any impurities or starting materials.
Visualization of the separated spots on the TLC plate is necessary as most organic compounds are colorless. A common non-destructive method is the use of a UV lamp, as aromatic compounds like this compound will absorb UV light and appear as dark spots on a fluorescent background. Destructive methods, such as staining with iodine vapor or a potassium permanganate solution, can also be used to visualize the spots.
Table 1: TLC Data for a Structurally Related Compound
| Compound Name | Stationary Phase | Mobile Phase (v/v) | R_f Value | Visualization Method |
| Methyl 3-nitrobenzoate | Silica Gel | 8:2 Hexane/Ethyl Acetate | 0.35 researchgate.net | UV Light |
Note: The data presented in this table is for Methyl 3-nitrobenzoate, a compound structurally similar to this compound. The R_f value for this compound may vary.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways
The conventional synthesis of methyl 3-chloro-5-nitrobenzoate typically involves the nitration of methyl 3-chlorobenzoate (B1228886). While effective, this method can sometimes lead to isomeric impurities and require stringent reaction conditions. Future research is geared towards developing more efficient, selective, and environmentally benign synthetic routes.
One promising area is the exploration of late-stage functionalization. This approach involves introducing the chloro or nitro group at a later step in the synthesis, potentially from more readily available precursors. For instance, novel catalytic systems involving transition metals could enable regioselective C-H chlorination or nitration on a pre-formed methyl benzoate (B1203000) scaffold, offering a more atom-economical and direct route.
Advanced Computational Studies for Enhanced Reactivity Prediction
Computational chemistry offers powerful tools for predicting the reactivity and properties of molecules like this compound. Density Functional Theory (DFT) and other quantum mechanical methods can provide deep insights into the molecule's electronic structure, which is heavily influenced by the electron-withdrawing nature of the nitro and chloro groups and the ester functionality.
Future computational studies will likely focus on:
Reaction Mechanism Elucidation: Modeling potential reaction pathways, such as nucleophilic aromatic substitution of the chlorine atom or reduction of the nitro group, can help in understanding transition states and activation energies. This knowledge is crucial for optimizing reaction conditions and predicting the feasibility of new transformations.
Spectroscopic Property Prediction: Advanced calculations can predict spectroscopic data (e.g., NMR, IR spectra), aiding in the characterization of the molecule and its derivatives.
Molecular Docking and QSAR: For potential pharmaceutical applications, computational models can predict how derivatives of this compound might interact with biological targets. Quantitative Structure-Activity Relationship (QSAR) studies can correlate structural features with biological activity, guiding the design of more potent compounds.
Predicted properties for related molecules are already available and provide a foundation for more advanced studies on the title compound. uni.lu
| Predicted Property | Description |
| Molecular Formula | C₈H₆ClNO₄ bioorganics.biz |
| Molecular Weight | 215.59 g/mol sigmaaldrich.com |
| XLogP3 | A measure of lipophilicity, important for predicting biological absorption. |
| Hydrogen Bond Donors/Acceptors | Influences intermolecular interactions and solubility. |
| Rotatable Bond Count | Relates to the conformational flexibility of the molecule. |
This table contains representative computational properties that can be calculated to predict reactivity and behavior.
Derivatization for Expanded Functional Material Applications
The true potential of this compound lies in its use as a scaffold for creating novel functional materials. Each of its functional groups serves as a handle for further chemical modification (derivatization).
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (NH₂). This transformation yields methyl 3-amino-5-chlorobenzoate, a key precursor for synthesizing polyamides, polyimides, and other polymers with specific thermal or mechanical properties. The resulting aniline (B41778) derivative is also a fundamental building block for azo dyes and pigments.
Nucleophilic Aromatic Substitution: The chlorine atom, activated by the electron-withdrawing nitro group, can be displaced by various nucleophiles. This allows for the introduction of new functionalities, such as ethers, thioethers, or amines, leading to materials with tailored electronic or optical properties.
Hydrolysis and Amidation of the Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid (3-chloro-5-nitrobenzoic acid). nih.gov This acid can then be coupled with various amines or alcohols to form a wide array of amides and esters, which are prevalent structures in pharmaceuticals and agrochemicals.
These derivatization strategies could lead to the development of materials for electronics, nonlinear optics, or specialized coatings.
Role in Multi-component Reactions and Complex Molecular Architectures
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, minimizing waste and synthetic steps. tcichemicals.comrsc.org this compound and its derivatives are promising candidates for use in MCRs.
For instance, after hydrolysis to 3-chloro-5-nitrobenzoic acid, the molecule can serve as the carboxylic acid component in the Passerini reaction . This three-component reaction, which also involves a ketone or aldehyde and an isocyanide, would produce α-acyloxy carboxamides—a class of compounds with recognized biological activity. organic-chemistry.org
Similarly, the amino derivative, methyl 3-amino-5-chlorobenzoate, could be a key reactant in the Ugi reaction . The Ugi reaction is a four-component reaction that combines an amine, a carboxylic acid, a ketone/aldehyde, and an isocyanide to generate complex peptide-like structures in a single pot. The ability to rapidly generate molecular diversity from this scaffold makes it highly attractive for creating libraries of compounds for drug discovery and materials science. tcichemicals.com The use of this building block in MCRs facilitates the construction of intricate molecular architectures that would otherwise require lengthy and complex synthetic sequences.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Methyl 3-chloro-5-nitrobenzoate, and how are intermediates validated?
- Methodology :
- Stepwise nitration and chlorination : A common approach involves sequential functionalization. For example, methyl benzoate derivatives can undergo nitration followed by chlorination. Evidence from analogous compounds (e.g., methyl 5-chloro-3-formamido-2-nitrobenzoate) suggests using methyl 3-amino-5-chloro-2-nitrobenzoate as a precursor, with intermediates verified via LC-MS and H NMR .
- Reaction conditions : Nitration typically employs HNO/HSO at 0–5°C, while chlorination may use Cl gas or SOCl in dichloromethane.
- Validation : Intermediates are characterized via melting point, FT-IR (C=O stretch at ~1700 cm), and elemental analysis.
Q. How is this compound structurally characterized?
- Techniques :
- Single-crystal X-ray diffraction (SCXRD) : Resolves nitro and chloro substituent positions (e.g., crystallographic data in for similar compounds) .
- NMR spectroscopy : H NMR (δ ~8.2–8.5 ppm for aromatic protons adjacent to nitro groups) and C NMR (carbonyl at ~165 ppm) .
- Mass spectrometry : Molecular ion peak (M) at m/z 215.59 .
Q. What are the stability considerations for storing this compound?
- Guidelines :
- Store in amber glass vials at 2–8°C under inert gas (Ar/N).
- Avoid prolonged exposure to light or moisture, as nitro groups may hydrolyze. Related nitrobenzoates in are labeled with warnings for hygroscopicity and thermal instability .
Advanced Research Questions
Q. How can regioselectivity challenges during nitration/chlorination be addressed?
- Strategies :
- Directed ortho-metallation : Use directing groups (e.g., methoxy) to control substitution patterns. demonstrates stepwise nitration/chlorination with >90% regioselectivity in similar scaffolds .
- Computational modeling : Density Functional Theory (DFT) predicts electron-deficient sites favoring nitro/chloro attachment. For example, the nitro group’s meta-directing effect can be modeled using Gaussian software .
Q. What computational tools predict the reactivity of this compound in nucleophilic substitution?
- Approach :
- Molecular docking : Assess interactions with biological targets (e.g., enzymes in ’s medicinal chemistry applications) .
- Hammett constants : Quantify substituent effects (σ-Cl = +0.37, σ-NO = +1.27) to predict reaction rates .
Q. How is the compound evaluated for biological activity?
- Protocols :
- Antibacterial assays : Disk diffusion against E. coli or S. aureus ( references similar nitro-chloro benzoates with MIC values <50 µg/mL) .
- Enzyme inhibition : Kinase or protease inhibition studies using fluorescence-based assays (e.g., ’s pharmacophore design for agrochemicals) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
